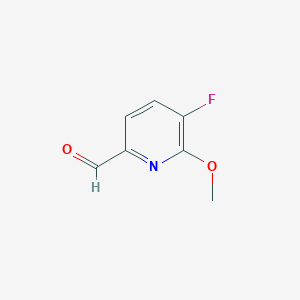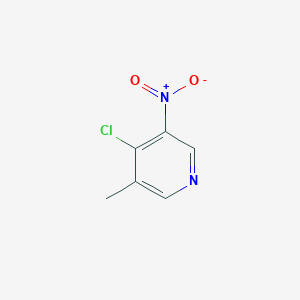
4-Chloro-3-methyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-3-methyl-5-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular weight of “4-Chloro-3-methyl-5-nitropyridine” is 172.57 . The InChI key is HWZUMEVIIGNXGM-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis
“4-Chloro-3-methyl-5-nitropyridine” has a melting point of 45-50 °C . Its density is predicted to be 1.489±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives
4-Chloro-3-methyl-5-nitropyridine can be used in the synthesis of various pyridine derivatives. For instance, it can be used in the malonation of 2-chloro-5-nitropyridine with diethyl alkylmalonates . This compound was the intermediate for a synthesis of d-pseuclo-conhydrine .
Production of Nitropyridines
Nitropyridines, including 4-Chloro-3-methyl-5-nitropyridine, can be produced by reacting pyridine and substituted pyridines with N2O5 in an organic solvent . The resulting N-nitropyridinium ion can then be reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
Synthesis of Imidazo[4,5-c]pyridines
From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . This process involves the use of 4-Chloro-3-methyl-5-nitropyridine as a starting material .
Production of 2-Substituted-5-Nitro-Pyridines
4-Chloro-3-methyl-5-nitropyridine can be used in the production of a series of 2-substituted-5-nitro-pyridines . This is achieved through a two-step reaction involving 3-nitropyridine and 5-nitropyridine-2-sulfonic acid .
Substitution with Ammonia and Amines
4-Chloro-3-methyl-5-nitropyridine can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This results in a series of 4-substituted-2-alkylamino-5-nitropyridines .
Nonlinear Optical Applications
Organic nonlinear optical (NLO) single crystals, which can be derived from 4-Chloro-3-methyl-5-nitropyridine, have a wide range of applications. These include high-density optical data storage, electro-optical modulation, frequency conversion, laser devices, and THz generation and detection .
Synthesis of Azaindoles
4-Chloro-3-methyl-5-nitropyridine may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .
Safety and Hazards
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 4-chloro-3-methyl-5-nitropyridine belongs, are known to interact with various biological targets . The specific targets can vary depending on the exact structure of the nitropyridine and its substituents .
Mode of Action
Nitropyridines are generally synthesized through a reaction mechanism involving a [1,5] sigmatropic shift . . This could potentially influence the interaction of 4-Chloro-3-methyl-5-nitropyridine with its targets.
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These properties could potentially impact the bioavailability of the compound.
Result of Action
Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These effects are likely the result of the compound’s interaction with its targets.
Action Environment
The action of 4-Chloro-3-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, safety data sheets recommend using the compound only in well-ventilated areas and avoiding the formation of dust . These recommendations suggest that the compound’s action, efficacy, and stability could be affected by factors such as air quality and physical form.
Propriétés
IUPAC Name |
4-chloro-3-methyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICURSLPRBHCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-5-nitropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

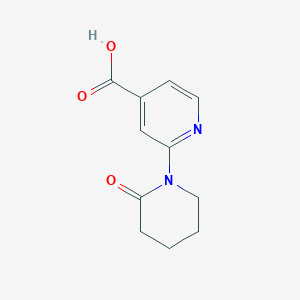
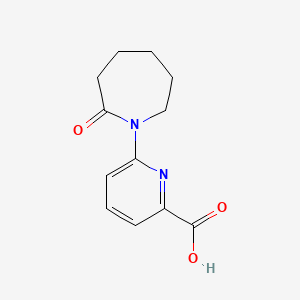
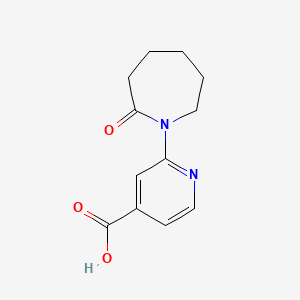
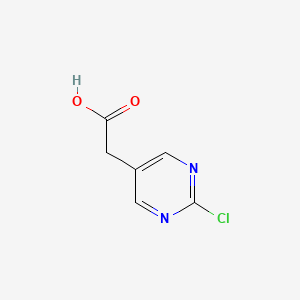
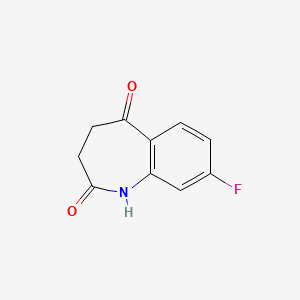
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol](/img/structure/B7966787.png)

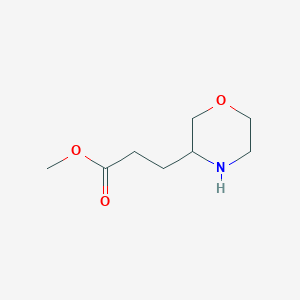
![1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane](/img/structure/B7966813.png)
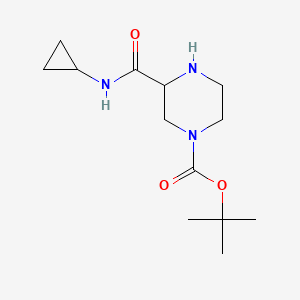
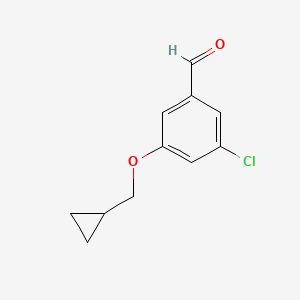
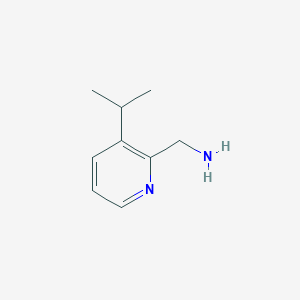
![3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B7966850.png)
